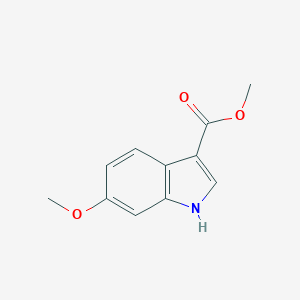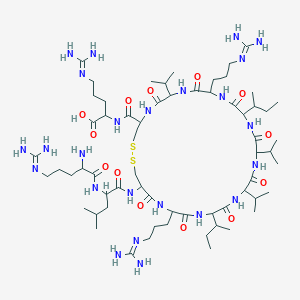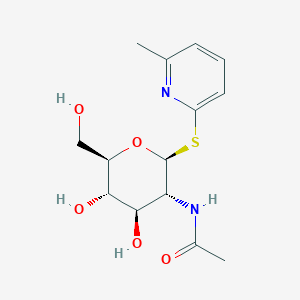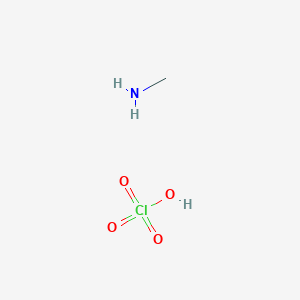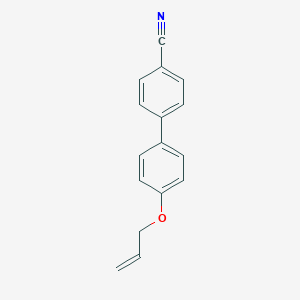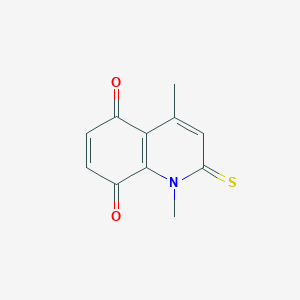
1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It is a synthetic compound that has been used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
作用機序
1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione exerts its pharmacological effects by blocking the ionotropic glutamate receptor, which is a type of receptor that is activated by the neurotransmitter glutamate. By blocking this receptor, this compound can prevent the influx of calcium ions into the cell, which can lead to the inhibition of neuronal activity.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), which is a process that is involved in learning and memory. It has also been shown to reduce the severity of seizures in animal models of epilepsy.
実験室実験の利点と制限
One of the main advantages of 1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione is its potency and selectivity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the use of 1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione in scientific research. One potential application is in the development of new drugs for the treatment of neurological and psychiatric disorders that are associated with dysfunction of the glutamate system. Another potential direction is the use of this compound in combination with other drugs or therapies to enhance their efficacy. Additionally, further research is needed to better understand the mechanisms underlying the pharmacological effects of this compound and to identify any potential side effects or toxicities associated with its use.
合成法
1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione can be synthesized using a multistep process that involves the reaction of 2,3-dimethyl-1,4-naphthoquinone with thiourea to form this compound. The compound can then be purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione has been widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity.
特性
CAS番号 |
199281-95-3 |
|---|---|
分子式 |
C11H9NO2S |
分子量 |
219.26 g/mol |
IUPAC名 |
1,4-dimethyl-2-sulfanylidenequinoline-5,8-dione |
InChI |
InChI=1S/C11H9NO2S/c1-6-5-9(15)12(2)11-8(14)4-3-7(13)10(6)11/h3-5H,1-2H3 |
InChIキー |
MJDAFVITCHSPNP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)N(C2=C1C(=O)C=CC2=O)C |
正規SMILES |
CC1=CC(=S)N(C2=C1C(=O)C=CC2=O)C |
同義語 |
5,8-Quinolinedione, 1,2-dihydro-1,4-dimethyl-2-thioxo- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



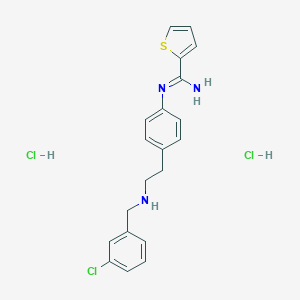
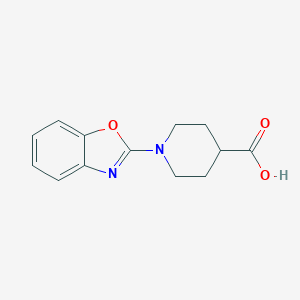
![3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride](/img/structure/B179743.png)
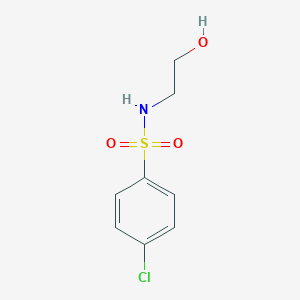

![N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B179747.png)
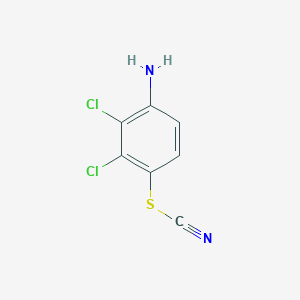

![[3-(Aminomethyl)-2-fluorophenyl]methanamine](/img/structure/B179751.png)
